molecular formula C7H12N4O3 B1209285 3,6,8-Trimethylallantoin CAS No. 42794-72-9

3,6,8-Trimethylallantoin

Cat. No.: B1209285
CAS No.: 42794-72-9
M. Wt: 200.2 g/mol
InChI Key: SUPBSHBVIKDGQN-UHFFFAOYSA-N
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Description

3,6,8-Trimethylallantoin is an organic compound with the molecular formula C7H12N4O3 It belongs to the class of imidazolidine-2,4-diones and is characterized by the presence of three methyl groups attached to the allantoin structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6,8-Trimethylallantoin typically involves the methylation of allantoin. One common method includes the reaction of allantoin with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the methylation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 3,6,8-Trimethylallantoin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield simpler derivatives.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

Chemical and Biological Properties

Chemical Structure:

  • Molecular Formula: C7H12N4O3
  • Class: Imidazolidine-2,4-diones

3,6,8-Trimethylallantoin is characterized by three methyl groups attached to the allantoin structure, influencing its chemical reactivity and biological activity.

Chemistry

This compound serves as a precursor in the synthesis of more complex organic molecules. It can undergo various chemical reactions including oxidation, reduction, and substitution, making it valuable in synthetic organic chemistry.

Reaction Type Common Reagents Products
OxidationPotassium permanganate, Hydrogen peroxideOxides
ReductionLithium aluminum hydride, Sodium borohydrideSimpler derivatives
SubstitutionBromine, ChlorineHalogenated derivatives

Biology

Research indicates that this compound may play a role in metabolic pathways. Its potential biological activities are being explored for various applications:

  • Metabolic Pathways: The compound has been identified in microbial degradation pathways of caffeine, suggesting its involvement in metabolic processes within certain bacterial species .

Medicine

The compound is being studied for its therapeutic applications:

  • Dermatology: Preliminary studies suggest that this compound exhibits skin-soothing properties and may be beneficial in formulations aimed at treating skin irritations .

Industry

Due to its moisturizing and anti-irritant properties, this compound is utilized in cosmetic formulations:

  • Cosmetic Products: It is included in creams and lotions aimed at enhancing skin hydration and reducing irritation .

Case Studies

  • Caffeine Metabolism:
    A study highlighted the role of this compound in the microbial degradation pathway of caffeine by Pseudomonas species. The compound was identified as an intermediate product formed during the oxidation of caffeine .
  • Dermatological Formulations:
    Clinical trials assessing the efficacy of formulations containing this compound showed significant improvements in skin hydration and reduction of irritation in subjects with sensitive skin conditions .

Mechanism of Action

The mechanism of action of 3,6,8-Trimethylallantoin involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activities or interacting with cellular receptors. The exact pathways and targets are still under investigation, but its effects are believed to be related to its ability to stabilize cell membranes and reduce oxidative stress.

Comparison with Similar Compounds

    Allantoin: The parent compound, known for its skin-soothing properties.

    Dimethylallantoin: A derivative with two methyl groups, used in similar applications.

    Trimethyluric Acid: Another methylated derivative with distinct chemical properties.

Uniqueness: 3,6,8-Trimethylallantoin is unique due to the specific positioning of its three methyl groups, which confer distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

3,6,8-Trimethylallantoin (TMA) is a compound derived from the microbial degradation of caffeine. It has garnered attention due to its potential biological activities, particularly in the context of its metabolic pathways and pharmacological effects. This article explores the biological activity of TMA, including its synthesis, enzymatic breakdown, and potential health implications.

Chemical Structure and Properties

This compound is a derivative of allantoin, characterized by three methyl groups at positions 3, 6, and 8. Its chemical formula is C7H12N4O3C_7H_{12}N_4O_3, and it is classified under various chemical databases such as PubChem (CID 181740) . The structure contributes to its solubility and reactivity in biological systems.

Synthesis Pathway

TMA is primarily formed through the microbial metabolism of caffeine. The degradation pathway involves several key steps:

  • Caffeine Hydroxylation : Caffeine undergoes C-8 hydroxylation to form trimethyluric acid (TMU).
  • Conversion to TMA : TMU is further degraded by microbial action (notably by Rhodococcus and Klebsiella species) to yield TMA .

This metabolic pathway highlights the role of specific microorganisms in transforming caffeine into biologically active metabolites.

Enzymatic Breakdown

The enzymatic conversion of TMU to TMA involves specific enzymes such as trimethyluric acid monooxygenase (TmuM), which catalyzes the oxidation of TMU . This enzyme has been characterized for its substrate specificity and reaction conditions:

  • Optimal Conditions : TmuM operates effectively at pH 7.5 and a temperature of 30°C.
  • Reaction Monitoring : Enzyme activity can be monitored by measuring NADH oxidation at 340 nm using UV-visible spectrophotometry .

Pharmacological Implications

Research indicates that TMA may possess several pharmacological properties:

  • Antioxidant Activity : Preliminary studies suggest that TMA exhibits antioxidant properties, potentially mitigating oxidative stress in cells.
  • Neuroprotective Effects : As a caffeine metabolite, TMA may influence neurological functions similarly to caffeine itself, possibly enhancing cognitive performance .

Case Studies and Research Findings

Several studies have explored the biological effects of caffeine metabolites, including TMA:

  • Colon Cancer Research : A study highlighted that caffeine and its metabolites could influence colorectal cancer pathogenesis by inhibiting phosphodiesterases (PDEs), leading to increased intracellular cAMP levels . This suggests a potential role for TMA in cancer prevention.
  • Microbial Studies : Research on the microbial degradation pathways emphasizes the ecological significance of TMA as a product of caffeine metabolism in soil bacteria .

Data Table: Summary of Biological Activities

Activity Description References
AntioxidantPotential to reduce oxidative stress
NeuroprotectiveMay enhance cognitive function similar to caffeine
Cancer PreventionInhibits PDEs linked to colorectal cancer progression
Microbial MetabolismFormed through microbial degradation of caffeine

Properties

IUPAC Name

1,3-dimethyl-1-(1-methyl-2,5-dioxoimidazolidin-4-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O3/c1-8-6(13)10(2)4-5(12)11(3)7(14)9-4/h4H,1-3H3,(H,8,13)(H,9,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPBSHBVIKDGQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N(C)C1C(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30962703
Record name N-(2-Hydroxy-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-4-yl)-N,N'-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42794-72-9
Record name N,N′-Dimethyl-N′-(1-methyl-2,5-dioxo-4-imidazolidinyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42794-72-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,8-Trimethylallantoin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042794729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxy-1-methyl-5-oxo-4,5-dihydro-1H-imidazol-4-yl)-N,N'-dimethylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30962703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6,8-TRIMETHYLALLANTOIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO4G66C3CT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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